![molecular formula C15H11FN2S2 B2741752 4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole CAS No. 338408-81-4](/img/structure/B2741752.png)
4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole , also known by its chemical formula C₁₃H₁₁FO₃S , is a heterocyclic compound. It belongs to the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The compound exhibits intriguing properties due to its unique structure.
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific analytical data for this product, I can provide a general overview:
- Starting Materials : The synthesis begins with appropriate starting materials, including 4-fluorophenyl and 3-methylphenyl compounds.
- Thiadiazole Formation : The key step involves cyclization to form the 1,2,3-thiadiazole ring. Sulfur and nitrogen atoms participate in this process.
- Functionalization : The fluorine atom on the 4-fluorophenyl group and the methyl group on the 3-methylphenyl moiety contribute to the compound’s overall structure.
Molecular Structure Analysis
The molecular formula C₁₃H₁₁FO₃S provides insights into the composition. The thiadiazole ring, along with the attached phenyl and fluorophenyl groups, determines its shape and reactivity. The sulfanyl (thioether) linkage adds further complexity.
Chemical Reactions Analysis
The compound can participate in various chemical reactions:
- Substitution Reactions : The fluorine atom may undergo substitution reactions, leading to modifications in the phenyl ring.
- Oxidation/Reduction : The sulfur atom in the thioether group can be oxidized or reduced.
- Ring-Opening Reactions : Cleavage of the thiadiazole ring can occur under specific conditions.
Physical And Chemical Properties Analysis
- Melting Point : The compound likely has a characteristic melting point.
- Solubility : Its solubility in various solvents impacts its practical applications.
- Stability : Stability under different conditions (light, temperature, etc.) is crucial.
Scientific Research Applications
Spectroscopic Studies and Theoretical Investigations
Thiadiazole derivatives exhibit unique fluorescence properties, making them ideal candidates for use as fluorescence probes in biological and molecular medicine. Spectroscopic and theoretical investigations have shown that the substituent and aggregation can induce dual fluorescence effects, which are crucial for specific molecular aggregation phenomena related to charge transfer within the molecule. These fluorescence effects are influenced by the structural composition and the presence of specific substituents, which can be identified using fluorescence methods, suggesting their potential in biological applications (Budziak et al., 2019).
Biological Activities
Thiadiazole derivatives have been studied for their anticancer and neuroprotective activities. These compounds have shown the ability to inhibit tumor cell proliferation in various cancers, including those of the nervous system, colon adenocarcinoma, and lung carcinoma. The neuroprotective activity of these derivatives is particularly prominent in neuronal cultures exposed to neurotoxic agents, indicating their potential therapeutic applications in neuroprotection (Rzeski, Matysiak, Kandefer-Szerszeń, 2007).
Safety And Hazards
As with any chemical, safety precautions are essential:
- Toxicity : Assess its toxicity profile.
- Handling : Proper lab practices, protective equipment, and ventilation are necessary.
- Storage : Store away from incompatible materials.
Future Directions
- Biological Studies : Investigate its potential as a drug candidate or bioactive molecule.
- Derivatives : Explore derivatives with modified substituents for enhanced properties.
- Computational Modeling : Predict its behavior using computational methods.
Please note that this analysis is based on general knowledge and assumptions. For precise data, consult relevant scientific literature12.
properties
IUPAC Name |
4-(4-fluorophenyl)-5-(3-methylphenyl)sulfanylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S2/c1-10-3-2-4-13(9-10)19-15-14(17-18-20-15)11-5-7-12(16)8-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXYUYMAHQLXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=C(N=NS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

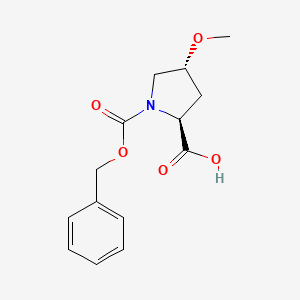
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2741673.png)
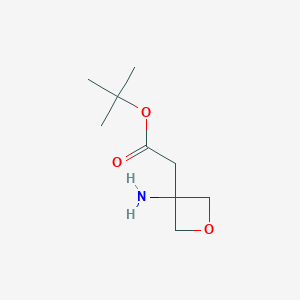
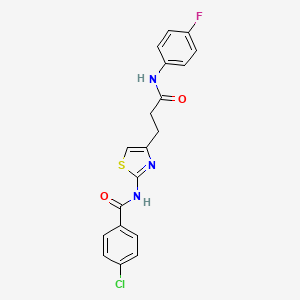
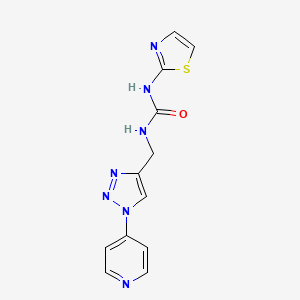
![2-(2-(4-(3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2741678.png)
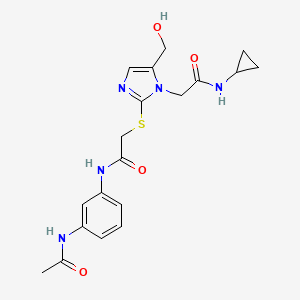
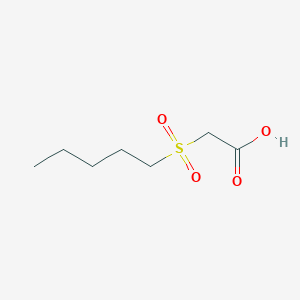
![1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea](/img/structure/B2741683.png)
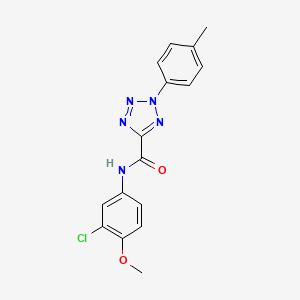
![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-6,6-dimethyloxane-3-carboxamide;hydrochloride](/img/structure/B2741689.png)
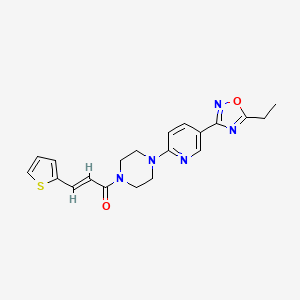
![(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone](/img/structure/B2741691.png)
![Oxiran-2-yl-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B2741692.png)